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molecular formula C9H8BrN B3038610 2-(3-Bromo-5-methylphenyl)acetonitrile CAS No. 871116-91-5

2-(3-Bromo-5-methylphenyl)acetonitrile

Cat. No. B3038610
M. Wt: 210.07 g/mol
InChI Key: ACTDHAVSXUXSGE-UHFFFAOYSA-N
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Patent
US08119800B2

Procedure details

To a stirred solution of 1-bromo-3-(bromomethyl)-5-methylbenzene (6.56 kg, 0.1515 M) in ethanol (20 L) were added potassium cyanide (2.38 kg, 36.55 mol) and distilled water (10 L) in this order. The mixture was refluxed for 3 hours. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was partitioned between ethyl acetate (30 L) and brine (20 L). The organic layer was dried with magnesium sulfate (2 kg) and concentrated under reduced pressure to give a brown-colored oil. The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:9) to afford 3-bromo-5-methylbenzyl cyanide (2.06 kg, 9.81 mol, 39%) as a pale brown oil.
Quantity
6.56 kg
Type
reactant
Reaction Step One
Quantity
2.38 kg
Type
reactant
Reaction Step One
Quantity
20 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH2:9]Br)[CH:3]=1.[C-:11]#[N:12].[K+]>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([CH3:8])[CH:7]=1)[CH2:9][C:11]#[N:12] |f:1.2|

Inputs

Step One
Name
Quantity
6.56 kg
Type
reactant
Smiles
BrC1=CC(=CC(=C1)C)CBr
Name
Quantity
2.38 kg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
20 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled water (10 L) in this order
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate (30 L) and brine (20 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate (2 kg)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown-colored oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/hexane, 1:9)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(CC#N)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.81 mol
AMOUNT: MASS 2.06 kg
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 39.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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